![molecular formula C22H20N6O3 B2367109 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034414-70-3](/img/structure/B2367109.png)
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N6O3 and its molecular weight is 416.441. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex molecule that can be involved in various chemical reactions due to its structural components, such as the triazole and quinazoline moieties. For instance, triazoles can participate in light-induced cycloaddition reactions with quinones, leading to the synthesis of fused quinones, a process detailed in a study exploring the microscopic mechanisms of such reactions using theoretical calculations (He et al., 2021). Similarly, quinazoline derivatives have been synthesized through various methods, including the reaction of 2-aminobenzonitriles with carbon dioxide and a catalytic amount of base, producing quinazoline-2,4(1H,3H)-diones (Mizuno et al., 2007).
Pharmaceutical Intermediates
Compounds containing quinazoline and triazole rings are often of interest in pharmaceutical research due to their potential biological activities. Quinazoline derivatives, for example, serve as key intermediates in the synthesis of various drugs, demonstrating the importance of methods for their efficient synthesis. One study highlighted the green synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles, which could be relevant for the sustainable production of pharmaceutical intermediates (Patil et al., 2008).
Antimicrobial and Antitumoral Properties
The structural components of 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suggest potential for antimicrobial and antitumoral applications. Compounds with similar structures have been synthesized and evaluated for their biological activities. For instance, a novel series of compounds synthesized through a three-component coupling exhibited potent antitumoral properties (Wu et al., 2013). Additionally, thiazolidinedione–triazole hybrids, synthesized via a one-pot reaction, were subjected to antibacterial and antifungal activity assessments, showcasing the potential for antimicrobial applications (Sindhu et al., 2014).
properties
IUPAC Name |
3-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c29-20-17-8-4-5-9-18(17)24-22(31)27(20)15-10-12-26(13-11-15)21(30)19-14-23-28(25-19)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2,(H,24,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIKYLWDUXNKBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione |
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